molecular formula C21H24N4O3 B1194354 2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

Cat. No.: B1194354
M. Wt: 380.4 g/mol
InChI Key: XCGXKGFYNQCIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.

Scientific Research Applications

Anticancer Properties

2-Methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone exhibits potential as a novel structure for phosphoinositide 3-kinases (PI3K) inhibitors and anticancer agents. Compounds related to this chemical structure demonstrated significant antiproliferative activities against various human cancer cell lines and inhibited the PI3K/AKT/mTOR pathway, crucial for tumor growth (Shao et al., 2014).

Crystal Structure Analysis

The crystal structures of related compounds, which share structural similarities with this compound, have been determined, providing insights into the molecular configuration, which is essential for understanding their biological activities (Chumakov et al., 2006).

Synthesis and Derivative Studies

Various derivatives of this compound have been synthesized, exploring its potential in the development of new therapeutic agents. These studies include the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives and their potential medicinal properties (Markosyan et al., 1996).

Spectral Properties and Ligand Complexation

Studies on the spectral properties of related compounds, including their interaction with metal ions, provide valuable information for the development of new materials and potential drug candidates. The research into the synthesis, structure, and spectral properties of O,N,N coordinating ligands and their Zn(ii) complexes offers insights into their binding abilities and fluorescence responses, which could be relevant for applications in bioimaging and sensing (Hens et al., 2013).

Antioxidant Properties

Some studies have focused on the antioxidant properties of quinazolinone derivatives, highlighting their potential use in therapeutic applications requiring oxidative stress modulation (Mravljak et al., 2021).

Tubulin Polymerization Inhibition

The modification of the quinazoline structure has led to the discovery of novel tubulin-polymerization inhibitors, which could be significant in the development of cancer treatments. These compounds, including variants of the this compound, showed promise in inhibiting tubulin assembly, a crucial process in cell division and tumor growth (Wang et al., 2014).

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-methoxy-6-[4-(2-morpholin-4-ylethylamino)quinazolin-2-yl]phenol

InChI

InChI=1S/C21H24N4O3/c1-27-18-8-4-6-16(19(18)26)21-23-17-7-3-2-5-15(17)20(24-21)22-9-10-25-11-13-28-14-12-25/h2-8,26H,9-14H2,1H3,(H,22,23,24)

InChI Key

XCGXKGFYNQCIBP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=N2)NCCN4CCOCC4

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=N2)NCCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 2
2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 3
Reactant of Route 3
2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 4
Reactant of Route 4
2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 5
2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 6
Reactant of Route 6
2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

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